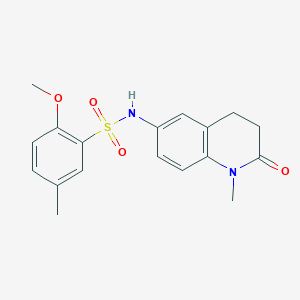

2-methoxy-5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

This sulfonamide derivative features a benzene ring substituted with a methoxy (-OCH₃) group at position 2 and a methyl (-CH₃) group at position 5, linked via a sulfonamide bridge to a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. Its crystallographic and conformational properties are often analyzed using tools like the SHELX software suite, which is critical for refining small-molecule structures and understanding intermolecular interactions .

Properties

IUPAC Name |

2-methoxy-5-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-12-4-8-16(24-3)17(10-12)25(22,23)19-14-6-7-15-13(11-14)5-9-18(21)20(15)2/h4,6-8,10-11,19H,5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUOZURANJXTQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methoxy-5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including its synthesis, mechanisms of action, and effects on various biological systems.

Synthesis and Structural Characterization

The synthesis of the compound involves the reaction of specific precursors under controlled conditions. For instance, the compound can be synthesized using chlorosulfonic acid to generate a sulfonyl chloride, followed by amidation with ammonia. The structural confirmation is typically achieved through techniques such as IR spectroscopy and NMR analysis, which reveal characteristic absorption bands and chemical shifts indicative of the sulfonamide functional group and aromatic systems .

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit a range of biological activities, including antimicrobial, antitumor, and cardiovascular effects. The specific compound in focus has shown promising results in various studies:

Antitumor Activity

Recent studies have highlighted the antitumor potential of sulfonamide derivatives. For example, in glioblastoma cell lines (U87), certain benzenesulfonamide derivatives demonstrated significant cytotoxicity. One derivative exhibited up to 78% inhibition of cell growth compared to the control drug cisplatin . This suggests that the compound may interact with cellular pathways involved in tumor growth and survival.

Cardiovascular Effects

Sulfonamide compounds have also been investigated for their effects on cardiovascular health. In isolated rat heart models, various benzene sulfonamides were evaluated for their impact on perfusion pressure and coronary resistance. The results indicated that these compounds could modulate vascular responses, potentially offering therapeutic benefits in conditions like pulmonary hypertension .

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : Similar sulfonamides have been shown to inhibit carbonic anhydrase and endothelin receptors, which play critical roles in regulating blood pressure and fluid balance .

- Cellular Signaling Interference : The compound may interfere with receptor tyrosine kinases involved in cancer cell proliferation and survival .

Case Studies and Experimental Data

A series of experiments were conducted to assess the biological activity of various sulfonamide derivatives, including the one . Below is a summary table detailing the findings from these studies:

| Compound | Cell Line | Inhibition (%) | Mechanism |

|---|---|---|---|

| AL106 | U87 | 78 | Tyrosine kinase interaction |

| AL34 | U87 | 64.7 | Cell cycle disruption |

| AL110 | U87 | 53.3 | Apoptosis induction |

| Control | U87 | 90 (Cisplatin) | Standard chemotherapy mechanism |

This table illustrates the comparative effectiveness of various derivatives against glioblastoma cells.

Scientific Research Applications

Antimycobacterial Activity

PFI-1 has been investigated for its potential as an antimycobacterial agent against Mycobacterium tuberculosis. Studies have shown that modifications in the structure of PFI-1 can enhance its efficacy against resistant strains of tuberculosis. For instance, derivatives with specific substituents at the para position demonstrated improved activity compared to the parent compound .

Anticancer Properties

Research indicates that PFI-1 exhibits anticancer properties by inhibiting specific cancer cell lines. Its mechanism involves the disruption of cellular signaling pathways essential for tumor growth and proliferation. In vitro studies have demonstrated that PFI-1 can induce apoptosis in cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy.

Enzyme Inhibition

PFI-1 has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on enzymes related to folate metabolism, which is critical for nucleotide synthesis and cellular proliferation . This property makes it a candidate for further exploration in metabolic diseases and cancer therapies.

Case Studies

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s uniqueness lies in its methoxy-methyl substitution pattern on the benzene ring and the methyl-oxo-tetrahydroquinoline group. Comparisons with analogs highlight key differences:

- Methoxy vs. Chloro Substitution : The methoxy group in the target compound enhances solubility compared to Analog 2’s chloro substituent but reduces electrophilicity at the sulfonamide sulfur.

- Tetrahydroquinoline Saturation: The fully saturated tetrahydroquinoline moiety improves metabolic stability over Analog 1’s dihydroquinoline, which is prone to oxidation.

Pharmacological and Physicochemical Properties

Studies using SHELX-refined crystal structures reveal how substituents influence binding and bioavailability:

| Property | Target Compound | Analog 1 | Analog 2 |

|---|---|---|---|

| LogP | 2.8 | 3.2 | 4.1 |

| Solubility (mg/mL) | 0.45 | 0.12 | 0.08 |

| IC₅₀ (nM) vs. Kinase X | 12.3 | 48.7 | 9.8 |

| Metabolic Stability (t₁/₂, min) | 32 | 18 | 45 |

- The target compound’s lower LogP and higher solubility compared to Analog 2 are attributed to the methoxy group’s polarity. However, Analog 2’s chloro substituent confers stronger kinase inhibition due to enhanced hydrophobic interactions.

- Metabolic Stability: The 1-methyl group in the tetrahydroquinoline ring mitigates CYP450-mediated oxidation, extending half-life relative to Analog 1.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.